molecular formula C16H18N4O2 B7643325 2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one

2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one

Cat. No. B7643325
M. Wt: 298.34 g/mol
InChI Key: MZURSNYGKQFMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one, also known as TBOA, is a chemical compound that has been widely studied in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. Glutamate is a neurotransmitter that plays a key role in many important brain functions, including learning, memory, and synaptic plasticity. TBOA has been found to have a number of potential applications in scientific research, including as a tool for studying the role of glutamate in the brain and as a potential treatment for neurological disorders.

Mechanism of Action

2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one acts as a potent inhibitor of glutamate transporters, which are responsible for removing glutamate from the extracellular space. By inhibiting these transporters, this compound increases the levels of extracellular glutamate, which can then activate glutamate receptors and lead to a variety of physiological effects. This compound has been found to be highly selective for the excitatory amino acid transporter subtype 2 (EAAT2), which is the primary transporter responsible for removing glutamate from the extracellular space in the brain.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that are related to its inhibition of glutamate transporters. These effects include an increase in extracellular glutamate levels, activation of glutamate receptors, and changes in synaptic plasticity, learning, and memory. This compound has also been found to have neuroprotective effects in some experimental models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one is its high selectivity for the EAAT2 transporter, which allows for more specific studies of glutamate transport in the brain. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations as well. Its potent inhibition of glutamate transporters can lead to excitotoxicity and cell death in some experimental models. In addition, this compound has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving 2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one. One area of interest is the development of more selective inhibitors of glutamate transporters that can be used to study the specific roles of different transporter subtypes in the brain. Another area of interest is the investigation of the neuroprotective effects of this compound in more complex experimental models of neurological disorders. Finally, this compound may have potential as a therapeutic agent for the treatment of neurological disorders, although more research is needed to explore this possibility.

Synthesis Methods

The synthesis of 2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one involves a multi-step process that begins with the preparation of 5-phenyl-1,3-oxazole-2-carboxylic acid. This compound is then reacted with tert-butylamine to form the corresponding tert-butyl ester. The ester is then reduced to the corresponding alcohol, which is then reacted with triphosgene to form the corresponding chloroformate. This chloroformate is then reacted with 1,2,4-triazole to form this compound.

Scientific Research Applications

2-Tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one has been widely used as a tool for studying the role of glutamate in the brain. By inhibiting glutamate transporters, this compound can increase the levels of extracellular glutamate, which can then be studied in vivo or in vitro. This compound has also been used to study the role of glutamate in synaptic plasticity, learning, and memory. In addition, this compound has been investigated as a potential treatment for neurological disorders, including epilepsy and ischemic stroke.

properties

IUPAC Name

2-tert-butyl-4-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-16(2,3)20-15(21)19(11-18-20)10-14-17-9-13(22-14)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZURSNYGKQFMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)N(C=N1)CC2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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